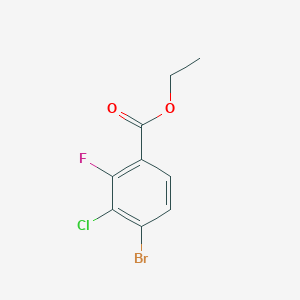

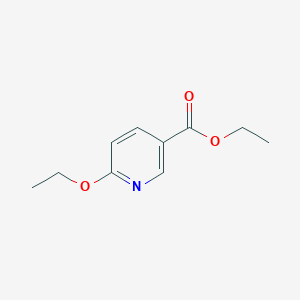

Ethyl 4-bromo-3-chloro-2-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

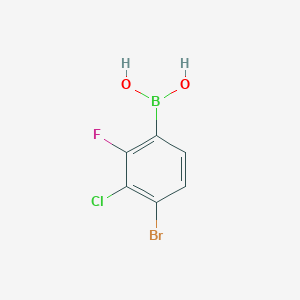

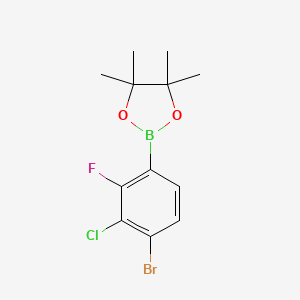

Ethyl 4-bromo-3-chloro-2-fluorobenzoate, also known as EBCF, is a compound that has been studied extensively in the fields of chemistry and biochemistry. It is a halogenated benzoic acid derivative with a wide range of applications in scientific research. EBCF has been used in the synthesis of various drug compounds, as well as for its potential therapeutic effects.

科学的研究の応用

Synthesis of Biaryl Intermediates

“Ethyl 4-bromo-3-chloro-2-fluorobenzoate” can be used in the synthesis of biaryl intermediates . This is achieved through palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in a variety of fields, including pharmaceuticals and materials science.

Material Science Research

The compound can be used in material science research . Its unique structure and properties can make it useful in the development of new materials.

Chemical Synthesis

“Ethyl 4-bromo-3-chloro-2-fluorobenzoate” can be used in various chemical synthesis processes . Its bromo, chloro, and fluoro groups can act as leaving groups, making it a versatile reagent in organic synthesis.

Development of Pharmaceuticals

The compound can potentially be used in the development of pharmaceuticals . The presence of halogens (bromine, chlorine, and fluorine) in the compound can be beneficial in medicinal chemistry, as these atoms can often improve the biological activity of a molecule.

N-arylation of Indoles

“Ethyl 4-bromo-3-chloro-2-fluorobenzoate” can be used for the N-arylation of indoles . This is a key step in the synthesis of many biologically active compounds.

Synthesis of Ester Compounds

As an ester, “Ethyl 4-bromo-3-chloro-2-fluorobenzoate” can be used in reactions to synthesize other ester compounds . Esters are commonly used in a variety of applications, from fragrances and flavors to plastics and polymers.

作用機序

Target of Action

Ethyl 4-bromo-3-chloro-2-fluorobenzoate is a complex organic compound that may be used in the synthesis of biaryl intermediates . The primary targets of this compound are likely to be various aryl boronic acids, which are used in palladium-mediated coupling reactions .

Mode of Action

Given its use in the synthesis of biaryl intermediates, it likely interacts with its targets (aryl boronic acids) through a process of palladium-mediated coupling . This process typically involves the formation of a new carbon-carbon bond between the aryl groups of the two reactants.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-bromo-3-chloro-2-fluorobenzoate. For instance, it is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area .

特性

IUPAC Name |

ethyl 4-bromo-3-chloro-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKBKWFOVQYJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)

![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)